molecular formula C21H23N3O3 B2794594 N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide CAS No. 1903333-83-4

N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Cat. No.: B2794594
CAS No.: 1903333-83-4
M. Wt: 365.433
InChI Key: NAKREMVCABBARD-UHFFFAOYSA-N
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Description

N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.433. The purity is usually 95%.
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Scientific Research Applications

1. Crystal Structure Analysis

Saranya, Haribabu, Bhuvanesh, Karvembu, and Gayathri (2017) studied Schiff base derivatives, including compounds structurally similar to N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide. They analyzed the crystal structures of these compounds, revealing hydrogen bond formations that are crucial in understanding their molecular interactions and stability (Saranya et al., 2017).

2. Antimicrobial Activity

Prasad (2017) conducted a study on the synthesis and antimicrobial activity of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide, a compound with structural similarities to the molecule of interest. This research highlights the potential of such compounds in antimicrobial applications (Prasad, 2017).

3. Anticancer Evaluation

Sharma, Kumar, Narasimhan, Ramasamy, Mani, Mishra, and Majeed (2012) synthesized and evaluated a series of compounds, including 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters, for their anticancer potential. Their findings are relevant for understanding the anticancer applications of structurally related compounds (Sharma et al., 2012).

4. Synthesis and Structural Characterization

Velikorodov, Kuanchalieva, and Ionova (2011) researched the synthesis and structural characterization of 3-pyrrol-3′-yloxindoles with a carbamate function. Their work provides insights into the synthesis pathways and chemical properties of compounds with similar structures (Velikorodov et al., 2011).

5. AMPA Receptor Potentiation

Shaffer, Patel, Schwarz, Scialis, Wei, Hou, Xie, Karki, Bryce, Osgood, Hoffmann, Lazzaro, Chang, McGinnis, Lotarski, Liu, Obach, Weber, Chen, Zasadny, Seymour, Schmidt, Hajós, Hurst, Pandit, and O'Donnell (2015) identified a class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor potentiators, including N-{(3S,4S)-4-[4-(5-cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide. This research is significant for understanding the neurological applications of similar compounds (Shaffer et al., 2015).

Properties

IUPAC Name

N-[2-(2-methylindol-1-yl)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-15-12-16-4-2-3-5-19(16)24(15)10-9-23-21(25)17-6-8-22-20(13-17)27-18-7-11-26-14-18/h2-6,8,12-13,18H,7,9-11,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKREMVCABBARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC(=NC=C3)OC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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